![molecular formula C20H33N3O4 B5644833 5-{[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]methyl}-N,N-dimethyl-2-furamide](/img/structure/B5644833.png)
5-{[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]methyl}-N,N-dimethyl-2-furamide
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Overview
Description
Synthesis Analysis
The synthesis of analogues related to the compound often involves complex reactions including the introduction of methyl groups to specific structures to achieve desired pharmacological effects. For example, studies on the synthesis of methyl-substituted analogues of (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) provide insights into the methods used for creating structurally similar compounds with significant opioid receptor functional antagonism (Cueva et al., 2009).
Molecular Structure Analysis
The molecular structure of similar compounds reveals the importance of specific stereochemical configurations for pharmacological activity. Research on JDTic analogues highlights the critical role of the 3R,4R stereochemistry in achieving potent kappa opioid receptor antagonism (Thomas et al., 2003).
Chemical Reactions and Properties
The chemical reactions involving compounds like "5-{[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]methyl}-N,N-dimethyl-2-furamide" can vary, including those that lead to the formation of complex structures through reactions like the Ugi multicomponent reaction, which offers an efficient pathway for synthesizing novel morpholin-2-one derivatives (Kim et al., 2001).
Physical Properties Analysis
Understanding the physical properties of such compounds is crucial for their application in pharmaceutical formulations. Studies on related molecules focus on solubility, stability, and crystalline structure, which are vital for determining the feasibility of their use in drug development (Liaw et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological molecules, play a significant role in the compound's potential as a therapeutic agent. For instance, the reactivity of similar compounds with secondary amines and their structural analysis through X-ray crystallography provides insights into their chemical behavior and potential applications (Mugnoli et al., 1980).
properties
IUPAC Name |
5-[[(3R,4S)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]methyl]-N,N-dimethylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O4/c1-21(2)20(25)19-6-5-17(27-19)15-22-8-7-18(16(14-22)4-3-11-24)23-9-12-26-13-10-23/h5-6,16,18,24H,3-4,7-15H2,1-2H3/t16-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZATZXKMOZRHKS-AEFFLSMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)CN2CCC(C(C2)CCCO)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C1=CC=C(O1)CN2CC[C@@H]([C@@H](C2)CCCO)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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